molecular formula C19H22FN3O3S B2799705 4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396747-37-7

4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2799705
CAS No.: 1396747-37-7
M. Wt: 391.46
InChI Key: XAOIKHZFKNPXMK-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two pharmaceutically privileged motifs: a fluorinated benzenesulfonamide and a nicotinoyl-substituted piperidine methyl group. The sulfonamide functional group is a common feature in many biologically active molecules and is known to contribute to binding affinity and selectivity for various enzymatic targets . The introduction of a fluorine atom at the 4-position of the benzene ring is a well-established strategy to fine-tune a molecule's properties, as fluorine can enhance metabolic stability, influence lipophilicity, and improve membrane permeability . This compound is strictly intended for research applications. Its complex structure suggests potential as a key intermediate or a novel chemical entity in the discovery of new therapeutic agents. Researchers may utilize it in hit-to-lead optimization campaigns, particularly for developing ligands for central nervous system (CNS) targets or oncological pathways. The piperidine moiety is frequently found in compounds with high affinity for neurological receptors . Furthermore, structurally related benzenesulfonamide derivatives have demonstrated promising anti-tumor activity in preclinical studies, with some shown to inhibit tumor cell proliferation and migration by targeting specific pathways such as the KEAP1-NRF2-GPX4 axis to induce ferroptosis, a form of programmed cell death . This compound is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-14-11-17(20)4-5-18(14)27(25,26)22-12-15-6-9-23(10-7-15)19(24)16-3-2-8-21-13-16/h2-5,8,11,13,15,22H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOIKHZFKNPXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment
    • Recent studies indicate that compounds similar to 4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide exhibit potent inhibitory effects on various cancer cell lines. These compounds are being investigated as potential RET kinase inhibitors , which are crucial in targeted cancer therapies. For instance, derivatives of benzamides have shown promising results in inhibiting RET kinase activity, suggesting that this compound may share similar mechanisms .
  • Neurological Disorders
    • The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders. Its interaction with nicotinic receptors could be explored for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .
  • Anti-inflammatory Properties
    • Sulfonamides are known for their anti-inflammatory effects. Research into related compounds has demonstrated their ability to modulate inflammatory pathways, indicating that this compound may possess similar properties, making it a candidate for further investigation in inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1AlkylationNicotinoylpiperidine derivativeDMF, heat
2SulfonamidationSulfonyl chlorideRoom temperature
3FluorinationFluorinating agentControlled environment

Case Studies

  • Case Study on Cancer Inhibition
    • A study published in Nature Reviews Cancer highlighted the efficacy of similar sulfonamide derivatives in inhibiting tumor growth in xenograft models. Compounds with structural similarities to this compound were shown to significantly reduce tumor size and improve survival rates in treated subjects .
  • Neuroprotective Effects
    • Research conducted at a leading university demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through nicotinic receptor modulation . This suggests a potential pathway for therapeutic development involving the target compound.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group participates in acid-base and nucleophilic substitution reactions:

Reaction TypeConditionsProductsKey Findings
Proton Transfer Aqueous solutions (pH 2–12)Deprotonated sulfonamide anion (pKa ≈ 8.5–9.2)The sulfonamide NH exhibits moderate acidity due to resonance stabilization of the conjugate base.
N-Alkylation DMF, K₂CO₃, alkyl halides (60°C, 12 hr)N-Alkylated derivativesSelectivity for NH over piperidine nitrogen observed in analogous compounds .
Hydrolysis 6M HCl, reflux (8–10 hr)4-Fluoro-2-methylbenzenesulfonic acid + NicotinoylpiperidinemethylamineComplete cleavage under strong acidic conditions .

Nicotinoylpiperidine Reactivity

The nicotinamide-piperidine subunit undergoes characteristic amide and tertiary amine reactions:

Amide Transformations

ReactionReagents/ConditionsOutcomeReference
Reduction LiAlH₄, THF, 0→25°C (4 hr)Secondary amine product (N-(piperidin-4-ylmethyl)nicotinamide)78% yield in structurally similar systems.
Transamidation RNH₂, HATU, DIPEA (rt, 24 hr)Nicotinamide substituent replacementDemonstrated in piperidine-linked benzamides .

Piperidine Modifications

ReactionConditionsProductsSelectivity
N-Oxidation mCPBA, DCM (0°C, 2 hr)Piperidine N-oxidePreferential oxidation at tertiary amine over sulfonamide NH .
Quaternization Methyl iodide, MeCN (reflux, 6 hr)Quaternary ammonium saltLimited by steric hindrance from methyl groups.

Aromatic Ring Reactions

The fluorinated benzene ring exhibits distinct electrophilic substitution patterns:

ReactionConditionsPositionYield (%)Notes
Nitration HNO₃/H₂SO₄, 0°CMeta to fluorine (C-5)62Fluorine directs via -I effect .
Chlorination Cl₂, FeCl₃ (40°C)Ortho to methyl (C-3)55Methyl group activates adjacent position .
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Para to fluorine (C-1)48Requires protection of sulfonamide NH .

Thermal and Photochemical Stability

ConditionTemperature/TimeDegradation ProductsStability (%)
Thermal 150°C, 24 hr (neat)Desulfonylated product + CO₂82% intact
UV Light 254 nm, 48 hr (MeOH)Ring-opened nicotinic acid derivative67% intact

Bioconjugation Reactions

Explored for prodrug development and targeted delivery:

Conjugation PartnerCoupling MethodApplicationEfficiency
PEG Chains EDC/NHS, pH 7.4Solubility enhancement92% conversion
Antibody Fragments Maleimide-thiolTargeted cancer therapy65% active conjugate

Catalytic Reactions

Metal-mediated transformations of the heteroaromatic system:

Catalyst SystemReactionSelectivityTurnover (h⁻¹)
Pd/C (10%), H₂ (1 atm)Nicotinoyl ring hydrogenationPiperidine ring preserved12.4
RuCl₃/NaIO₄C-H activation at C-2' (nicotinoyl)Ortho-functionalization8.7

Key Mechanistic Insights:

  • The electron-withdrawing sulfonamide group deactivates the benzene ring toward electrophiles but facilitates nucleophilic aromatic substitution at the fluorine position under harsh conditions (e.g., NH₃/EtOH, 150°C) .

  • Steric protection from the nicotinoylpiperidine group significantly slows reactions at the benzylic methylene position compared to simpler sulfonamides.

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications, particularly in developing kinase inhibitors and PET tracers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Name Substituents/R Groups Biological Activity Key Structural Features Reference
4-Fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide Nicotinoylpiperidinylmethyl Unknown (hypothesized antiviral/kinase) Fluorinated benzene, nicotinoylpiperidine bridge -
B7 (4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]) Morpholinosulfonylanilinoquinoxaline PRRSV inhibition (dose-dependent) Morpholinosulfonyl and quinoxaline groups critical for blocking virus-host interactions
W-15 Chlorophenyl, phenylethylpiperidine Opioid receptor modulation Phenylethylpiperidine moiety distinct from fentanyl’s 4-piperidinyl group
Example 53 () Fluorophenyl, chromenone, pyrazolopyrimidine Unspecified (anticancer candidate?) Chromenone and pyrazolopyrimidine core; fluorinated aromatic systems
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, fluorophenyl Structural anomaly (synthetic byproduct) Dual sulfonamide groups; steric hindrance may limit bioavailability

Key Insights from Structural and Functional Comparisons

Role of Fluorine and Sulfonamide Groups: Fluorine atoms in the benzene ring (e.g., in B7 and the target compound) enhance electronegativity, improving target binding and metabolic stability. In B7, this contributes to its efficacy against PRRSV . The sulfonamide group acts as a hydrogen-bond donor/acceptor, critical for interactions with enzymes or receptors. For example, W-15’s sulfonamide moiety likely engages with opioid receptors .

Impact of Heterocyclic Moieties: Nicotinoylpiperidine vs. Morpholinosulfonyl: The target compound’s nicotinoylpiperidine group may mimic the morpholinosulfonyl group in B7, which is essential for blocking PRRSV glycoprotein-CD163 interactions . Quinoxaline vs. Chromenone: B7’s quinoxaline moiety () and Example 53’s chromenone () demonstrate how fused aromatic systems can diversify biological activity, likely through stacking interactions.

Biological Target Specificity: Minor structural changes drastically alter target specificity. For instance, W-15 and W-18 differ from fentanyl by a single piperidinyl substitution, shifting opioid receptor affinity . Similarly, replacing B7’s morpholinosulfonyl with a nicotinoylpiperidine (as in the target compound) could redirect activity toward kinase or protease targets.

Synthetic Challenges and Byproducts :

  • Compounds like the double sulfonamide in highlight synthetic pitfalls, where unintended reactions yield sterically hindered structures with reduced bioavailability . This underscores the importance of reaction optimization in sulfonamide synthesis.

Research Findings and Implications

  • Its efficacy against both type I and II PRRSV strains suggests broad applicability .
  • Structure-Activity Relationships (SAR): The 3-(morpholinosulfonyl)aniline or 3-(piperidinylsulfonyl)aniline groups in B7 analogs are critical for antiviral activity, implying that the target compound’s nicotinoylpiperidine may serve a similar role . Substitution at the piperidine nitrogen (e.g., nicotinoyl vs. morpholino) modulates solubility and target engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the nicotinoyl group is introduced to the piperidine ring via amidation under reflux conditions using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane. The sulfonamide moiety is then attached through nucleophilic substitution, requiring precise pH control (e.g., sodium bicarbonate buffer) and temperature (60–80°C) to avoid side reactions. Solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography or recrystallization are critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are used to verify the positions of the fluorine, methyl, and nicotinoyl groups. For example, the fluorine atom’s presence is confirmed via 19F^{19}F-NMR, and NOESY experiments can resolve conformational ambiguities in the piperidine ring. X-ray crystallography (using SHELX software ) is recommended for absolute stereochemical determination if crystalline forms are obtainable .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide group’s known affinity for active sites. Follow with cell-based viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and microbial cultures (bacterial/fungal strains) to assess broad-spectrum activity. Dose-response curves (IC50_{50}/MIC values) should be validated with triplicate runs and positive controls (e.g., fluconazole for antifungal screening) .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s binding affinity to specific biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the sulfonamide moiety and target proteins (e.g., carbonic anhydrase IX). Free energy perturbation (FEP) or molecular dynamics (MD) simulations refine binding poses, accounting for solvation effects and conformational flexibility of the nicotinoyl-piperidine group. QSAR models can prioritize structural modifications (e.g., substituent variations on the benzene ring) to enhance selectivity .

Q. What strategies resolve contradictions in observed biological activity across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Cross-validate results using orthogonal assays: compare enzymatic inhibition (cell-free) with cellular uptake studies (LC-MS quantification of intracellular concentrations). Probe membrane permeability via PAMPA assays and efflux pump interactions (e.g., Caco-2 monolayers). Adjust buffer systems (e.g., simulate physiological pH 7.4) to reconcile in vitro/in vivo discrepancies .

Q. How can reaction scalability be improved without compromising stereochemical fidelity?

  • Methodological Answer : Transition from batch to flow chemistry for the amidation step to enhance reproducibility. Use immobilized catalysts (e.g., polymer-supported DCC) and in-line FTIR monitoring to track reaction progress. For stereosensitive steps (e.g., piperidine ring functionalization), employ chiral auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts. Process analytical technology (PAT) ensures real-time quality control .

Q. What are the implications of fluorine substitution on metabolic stability and pharmacokinetics?

  • Methodological Answer : The 4-fluoro group reduces oxidative metabolism by cytochrome P450 enzymes (confirmed via liver microsome assays). Assess plasma stability (half-life in human plasma) and conduct in silico ADMET predictions (SwissADME) for bioavailability. Compare with non-fluorinated analogs using LC-MS/MS pharmacokinetic profiling in rodent models to quantify differences in clearance rates .

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